molecular formula C6H7ClN2 B1330564 2-Amino-5-chloro-4-picoline CAS No. 36936-27-3

2-Amino-5-chloro-4-picoline

Cat. No. B1330564
CAS RN: 36936-27-3
M. Wt: 142.58 g/mol
InChI Key: DGRCJSWXMGENMG-UHFFFAOYSA-N
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Patent
US09321764B2

Procedure details

5-chloro-4-methylpyridin-2-amine (30 g, 210 mmol) was dissolved in concentrated sulfuric acid (150 mL), and the solution was cooled to −10° C. Nitric acid (36 mL, 806 mmol) was added dropwise. The reaction mixture was stirred at 55° C. for 3 hours. The reaction mixture was poured into an ice/water mixture, and the pH was adjusted to 8 by addition of concentrated aqueous ammonium hydroxide (22%). The resulting suspension was filtered, and the solids were washed with water and dried under vacuum to provide the title compound (23 g, 123 mmol, 58.3% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
58.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[N+:10]([O-])([OH:12])=[O:11].[OH-].[NH4+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[C:5]([NH2:8])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C(=CC(=NC1)N)C
Name
Quantity
150 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 55° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solids were washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=C(C(=NC1)N)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 123 mmol
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 58.3%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.